1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione
Brand Name: Vulcanchem
CAS No.: 79183-40-7
VCID: VC6035496
InChI: InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-4-10(8-11)9-20-13-7-2-1-6-12(13)14(21)15(20)22/h1-8H,9H2
SMILES: C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C16H10F3NO2
Molecular Weight: 305.256

1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione

CAS No.: 79183-40-7

Cat. No.: VC6035496

Molecular Formula: C16H10F3NO2

Molecular Weight: 305.256

* For research use only. Not for human or veterinary use.

1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione - 79183-40-7

Specification

CAS No. 79183-40-7
Molecular Formula C16H10F3NO2
Molecular Weight 305.256
IUPAC Name 1-[[3-(trifluoromethyl)phenyl]methyl]indole-2,3-dione
Standard InChI InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-4-10(8-11)9-20-13-7-2-1-6-12(13)14(21)15(20)22/h1-8H,9H2
Standard InChI Key RTFGNLKMQZLCET-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)C(F)(F)F

Introduction

Structural Characteristics and Nomenclature

Core Indole Framework

The parent structure of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione is indole-2,3-dione (isatin), a bicyclic compound comprising a benzene ring fused to a pyrrolidine-2,3-dione moiety. Isatin’s reactivity is defined by its two ketone groups at positions 2 and 3, which participate in condensation and nucleophilic addition reactions .

Substitution Pattern

The compound is functionalized at the N1 position of the indole ring with a 3-(trifluoromethyl)benzyl group. This substitution introduces steric bulk and electron-withdrawing effects due to the trifluoromethyl (-CF3_3) group, which significantly alters the compound’s physicochemical and reactivity profiles.

Table 1: Molecular Identity of 1-[3-(Trifluoromethyl)benzyl]-1H-indole-2,3-dione

PropertyValueSource
CAS Number79183-40-7
Molecular FormulaC16H10F3NO2\text{C}_{16}\text{H}_{10}\text{F}_{3}\text{NO}_{2}
Molecular Weight305.256 g/mol
IUPAC Name1-[[3-(Trifluoromethyl)phenyl]methyl]indole-2,3-dione
SMILESC1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)C(F)(F)F

Synthesis and Preparation

General Synthetic Route

The synthesis typically involves alkylation of indole-2,3-dione with 3-(trifluoromethyl)benzyl bromide under basic conditions. A representative procedure involves:

  • Dissolving indole-2,3-dione in anhydrous dimethylformamide (DMF).

  • Adding potassium carbonate (K2_2CO3_3) as a base to deprotonate the indole nitrogen.

  • Introducing 3-(trifluoromethyl)benzyl bromide dropwise at 0–5°C.

  • Stirring the reaction mixture at room temperature for 12–24 hours.

  • Purifying the product via column chromatography.

Optimization and Yield

Yields range from 60–75%, depending on reaction time and solvent choice. Polar aprotic solvents like DMF or acetonitrile enhance reactivity, while elevated temperatures (>50°C) may lead to byproducts such as over-alkylated species or hydrolysis products.

Physical and Chemical Properties

Spectroscopic Data

  • IR Spectroscopy: Strong absorptions at 1720 cm1^{-1} (C=O stretch) and 1120 cm1^{-1} (C-F stretch).

  • NMR Spectroscopy:

    • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 7.85–7.45 (m, aromatic protons), 5.15 (s, -CH2_2-CF3_3).

    • 13C NMR^{13}\text{C NMR}: δ 183.2 (C=O), 140.5 (q, J=32.1J = 32.1 Hz, CF3_3), 125.8–118.2 (aromatic carbons).

Solubility and Stability

The compound exhibits limited solubility in water but is soluble in organic solvents like dichloromethane, ethanol, and DMSO. It is stable under inert atmospheres but may degrade upon prolonged exposure to moisture or light.

Derivatives and Related Compounds

Hydrazone Derivatives

Condensation of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione with substituted hydrazines yields hydrazone derivatives. For example:

  • 3-[N-(4-Methoxyphenyl)hydrazone]: CAS 303984-93-2, C23H18F3N3O2\text{C}_{23}\text{H}_{18}\text{F}_{3}\text{N}_{3}\text{O}_{2} .

  • 3-{N-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazone}: CAS 303985-33-3, C23H13Cl2F6N3O\text{C}_{23}\text{H}_{13}\text{Cl}_{2}\text{F}_{6}\text{N}_{3}\text{O}.

Table 2: Comparative Analysis of Derivatives

DerivativeMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Parent CompoundC16H10F3NO2\text{C}_{16}\text{H}_{10}\text{F}_{3}\text{NO}_{2}305.256-CF3_3, benzyl, dione
3-[N-(4-Methoxyphenyl)hydrazone]C23H18F3N3O2\text{C}_{23}\text{H}_{18}\text{F}_{3}\text{N}_{3}\text{O}_{2}425.4-OCH3_3, hydrazone
3-{N-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazone}C23H13Cl2F6N3O\text{C}_{23}\text{H}_{13}\text{Cl}_{2}\text{F}_{6}\text{N}_{3}\text{O}532.27-Cl, -CF3_3, hydrazone

Applications and Research Findings

Pharmaceutical Intermediates

The compound serves as a scaffold for synthesizing kinase inhibitors and apoptosis inducers. Its trifluoromethyl group improves metabolic stability, a critical factor in drug design.

Material Science

In optoelectronics, the rigid indole core and electron-withdrawing -CF3_3 group contribute to tunable luminescence properties, making it a candidate for organic light-emitting diodes (OLEDs).

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